N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

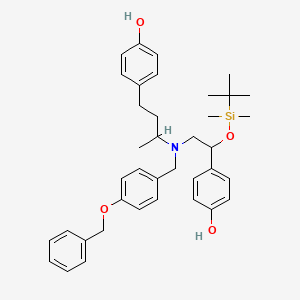

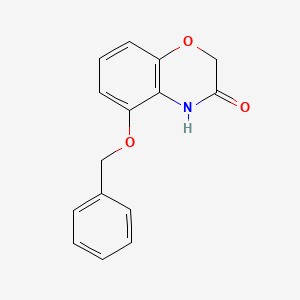

“N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine” is a chemical compound used in scientific research. It is known for its diverse applications, and researchers explore its potential in various fields, such as drug development and molecular biology. Its molecular formula is C38H49NO4Si, and it has a molecular weight of 611.89 .

Physical And Chemical Properties Analysis

“N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine” has a molecular weight of 611.89 . Other physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not provided in the available resources.科学的研究の応用

Synthesis and Derivative Formation

Research on compounds related to N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine primarily focuses on the synthesis of various derivatives and their applications in chemical reactions. For instance, the synthesis of protected 1,2-amino alcohols using tert-butanesulfinyl aldimines and ketimines bearing an alpha-benzyloxy or alpha-silyloxy substituent demonstrates the utility of these compounds in producing protected amino alcohols with high yields and diastereoselectivities. This process involves the addition of organometallic reagents to N-sulfinyl aldimines and ketimines, followed by selective N- or O-deprotection, allowing for further synthetic transformations of the reaction products (Tang, Volkman, & Ellman, 2001).

Another example is the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. The study describes the synthesis of the N-tert-butyldimethylsilyloxycarbonyl group from common amino protecting groups like N-tert-butoxycarbonyl and N-benzyloxycarbonyl. This transformation allows for the generation of N-ester type compounds under mild conditions, showcasing the potential of these silyl carbamates in selective chemical synthesis (Sakaitani & Ohfune, 1990).

Analytical and Sensing Applications

The analytical and sensing applications of derivatives related to N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine are also noteworthy. A study on the electrochemical sensing of ractopamine by carbon nitride nanotubes/ionic liquid nanohybrid demonstrates the ability to detect ractopamine with high sensitivity and specificity. This approach leverages the properties of carbon nitride nanotubes and ionic liquids to achieve a detection limit as low as 1.0×10^-13 M for ractopamine, highlighting the potential of such nanohybrids in the sensitive detection of beta-agonists in various matrices (Mert et al., 2018).

特性

IUPAC Name |

4-[3-[[2-[tert-butyl(dimethyl)silyl]oxy-2-(4-hydroxyphenyl)ethyl]-[(4-phenylmethoxyphenyl)methyl]amino]butyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H49NO4Si/c1-29(12-13-30-14-20-34(40)21-15-30)39(26-31-16-24-36(25-17-31)42-28-32-10-8-7-9-11-32)27-37(33-18-22-35(41)23-19-33)43-44(5,6)38(2,3)4/h7-11,14-25,29,37,40-41H,12-13,26-28H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMOSUNKDJMMOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)N(CC2=CC=C(C=C2)OCC3=CC=CC=C3)CC(C4=CC=C(C=C4)O)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H49NO4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine](/img/structure/B582025.png)

![2-Amino-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B582029.png)

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B582043.png)